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molecular formula C18H30NaO3S B083601 Sodium o-dodecylbenzenesulfonate CAS No. 15163-46-9

Sodium o-dodecylbenzenesulfonate

Cat. No. B083601
M. Wt: 349.5 g/mol
InChI Key: YFDKVXNMRLLVSL-UHFFFAOYSA-N
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Patent
US06433176B1

Procedure details

According to a procedure similar to that of Embodiment 1, a mixture of m-aminophenol (116 mg, 1 mmol), 1-bromo-3-chloropropane (0.48 g, 0.3 ml, 3 mmol), dodecylbenzenesulfonic acid sodium salt (349 mg, 1 mmol) and a buffer solution prepared by dissolving 1.50 g (4 mmol) of Na2HPO4 12H2O and 0.60 g (4 mmol) of NaH2PO42H2O in water (10 ml) was heated and refluxed for 12 hours. After silica gel column chromatography, 8-hydroxyjulolidine (28 mg) was obtained in 15% yield.
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[CH2:10][CH2:11][CH2:12]Cl.[Na+].[CH2:15]([C:27]1C=CC=CC=1S([O-])(=O)=O)[CH2:16]CCCCCCCCCC>O>[CH2:11]1[CH2:12][N:1]2[C:2]3[C:3]([CH2:16][CH2:15][CH2:27]2)=[C:4]([OH:8])[CH:5]=[CH:6][C:7]=3[CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
116 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
349 mg
Type
reactant
Smiles
[Na+].C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)[O-]
Step Two
Name
Na2HPO4
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a buffer solution prepared
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C1CC2=C3C(=C(C=C2)O)CCCN3C1
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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